![molecular formula C23H24ClNO3S B2660945 2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone CAS No. 478245-25-9](/img/structure/B2660945.png)
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone
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Overview
Description
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone is a complex organic compound with a unique structure that combines a pyridine ring, a phenoxy group, and a sulfone group
Preparation Methods
The synthesis of 2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone typically involves multiple steps. One common method starts with the condensation of phenol with tert-butyl chloride to form 4-tert-butylphenol. This intermediate is then reacted with 4,6-dimethyl-3-pyridinyl chloride under basic conditions to form the desired pyridinyl phenoxy compound. Finally, the sulfone group is introduced through a reaction with 4-chlorophenyl sulfonyl chloride .
Chemical Reactions Analysis
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing sulfonyl groups exhibit a wide range of biological activities, including antimicrobial properties. A study highlighted the effectiveness of sulfonamide derivatives against various bacterial strains, demonstrating that modifications in the chemical structure can significantly enhance antibacterial activity. For instance, compounds with electron-withdrawing groups like chlorine showed increased potency against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The structural characteristics of 2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone suggest potential anticancer properties. Sulfonamides have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that modifications to the sulfonamide structure can lead to enhanced selectivity and efficacy against specific cancer types .
Polymer Synthesis
The compound can be utilized in the synthesis of advanced polymeric materials. Its functional groups allow for incorporation into polyimides and other thermally stable polymers. The introduction of tert-butyl groups can improve solubility and processability, making it suitable for applications in coatings and electronic materials .
Data Tables
Property | Value |
---|---|
Boiling Point | 464.9 ± 45.0 °C (Predicted) |
Density | 1.133 ± 0.06 g/cm³ (Predicted) |
pKa | 1.11 ± 0.30 (Predicted) |
Solubility | Soluble in organic solvents |
Case Studies
- Antibacterial Efficacy : A study evaluated various sulfonamide derivatives for their antibacterial activity against Bacillus subtilis. The compound exhibited significant inhibition zones, indicating its potential as a lead compound for developing new antibiotics .
- Anticancer Research : In vitro studies demonstrated that derivatives of this compound could inhibit cell proliferation in several cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .
- Polymer Development : Researchers synthesized polyimides using this compound as a precursor, resulting in materials with enhanced thermal stability and mechanical properties suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone can be compared with other similar compounds, such as:
4-tert-butylphenol: A simpler compound with a phenol group and a tert-butyl group.
4,6-dimethyl-3-pyridinyl chloride: A pyridine derivative with similar structural features.
4-chlorophenyl sulfonyl chloride: A sulfone compound used in the synthesis of various sulfonyl derivatives.
The uniqueness of this compound lies in its combination of these structural elements, which confer specific chemical and biological properties .
Biological Activity
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone (CAS No. 478245-33-9) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H27ClN2O3S
- Molecular Weight : 409.54 g/mol
- Structure : The compound features a pyridine ring substituted with tert-butyl and chlorophenyl groups, contributing to its lipophilicity and receptor binding capabilities.
The compound's mechanism of action is primarily linked to its interaction with G-protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways. Research indicates that compounds with similar structures often act as allosteric modulators or antagonists at these receptors, influencing downstream signaling cascades.
Pharmacological Effects
-
Anti-inflammatory Activity :
- In vitro studies have shown that the compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect is comparable to established anti-inflammatory drugs like diclofenac.
- Table 1 : Comparative Anti-inflammatory Activity
-
Analgesic Effects :
- The compound has demonstrated analgesic properties in animal models, showing a reduction in pain responses similar to those observed with non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antioxidant Activity :
- Preliminary studies suggest that this compound may also possess antioxidant properties, potentially reducing oxidative stress in cellular models.
Study 1: Anti-inflammatory Efficacy
A study conducted on rat models of inflammation evaluated the efficacy of the compound against induced paw edema. Results indicated a significant reduction in swelling compared to control groups treated with saline.
Study 2: Pain Management
In another study focusing on pain management, the compound was administered to mice subjected to nociceptive stimuli. The results showed a marked decrease in pain perception, suggesting its potential use as an analgesic agent.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO3S/c1-15-14-16(2)25-22(28-19-10-6-17(7-11-19)23(3,4)5)21(15)29(26,27)20-12-8-18(24)9-13-20/h6-14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAJGCAEBLCTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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